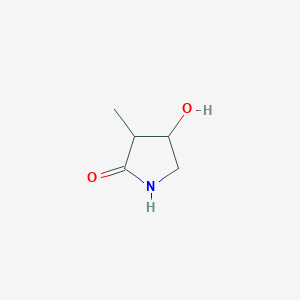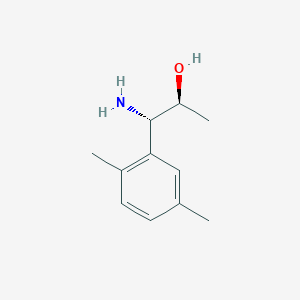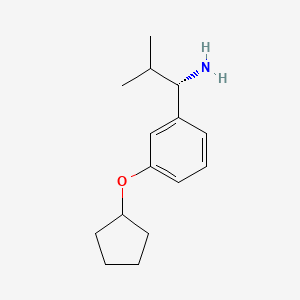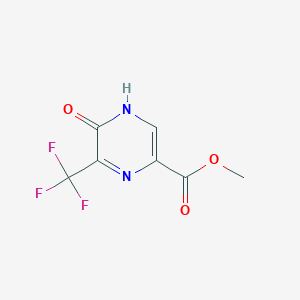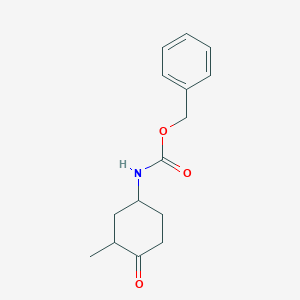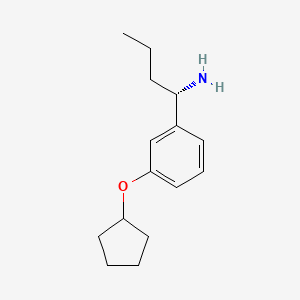![molecular formula C20H26N2O3 B13053685 (R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is a complex organic compound characterized by its spiro structure, which involves a naphthalene ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multiple steps:
Formation of the Naphthalene-Piperidine Core: This step involves the cyclization of a suitable precursor to form the spiro structure. Common reagents include cyclobutylmethyl halides and naphthalene derivatives.
Introduction of the Hydroxy Group: This can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclobutylmethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and its structural rigidity make it a candidate for studying protein-ligand interactions.
Medicine
In medicinal chemistry, ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The hydroxy and carboxamide groups are likely involved in hydrogen bonding with target molecules, while the spiro structure provides rigidity and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
- ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[benzene-2,3’-piperidine]-6-carboxamide
- ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxamide
Uniqueness
Compared to similar compounds, ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide stands out due to its specific spiro structure, which imparts unique chemical and biological properties. Its ability to form stable hydrogen bonds and its structural rigidity make it a valuable compound for various applications.
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(6R)-1'-(cyclobutylmethyl)-N-hydroxy-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide |
InChI |
InChI=1S/C20H26N2O3/c23-18(21-25)16-5-6-17-12-20(9-7-15(17)11-16)8-2-10-22(19(20)24)13-14-3-1-4-14/h5-6,11,14,25H,1-4,7-10,12-13H2,(H,21,23)/t20-/m0/s1 |
InChI Key |
XRSLEAZMMVWQTG-FQEVSTJZSA-N |
Isomeric SMILES |
C1CC(C1)CN2CCC[C@]3(C2=O)CCC4=C(C3)C=CC(=C4)C(=O)NO |
Canonical SMILES |
C1CC(C1)CN2CCCC3(C2=O)CCC4=C(C3)C=CC(=C4)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



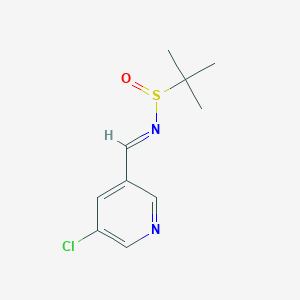
![3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053621.png)

